1-Pentyn-3-amine, 3-methyl-, (S)-

Catalog No.
S15130469
CAS No.
62141-57-5
M.F
C6H11N
M. Wt
97.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pentyn-3-amine, 3-methyl-, (S)-

CAS Number

62141-57-5

Product Name

1-Pentyn-3-amine, 3-methyl-, (S)-

IUPAC Name

(3S)-3-methylpent-1-yn-3-amine

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

InChI

InChI=1S/C6H11N/c1-4-6(3,7)5-2/h1H,5,7H2,2-3H3/t6-/m1/s1

InChI Key

YGWRQPVJLXLHAC-ZCFIWIBFSA-N

Canonical SMILES

CCC(C)(C#C)N

Isomeric SMILES

CC[C@@](C)(C#C)N

1-Pentyn-3-amine, 3-methyl-, (S)- is a chiral compound with the molecular formula C6H11NC_6H_{11}N and a molar mass of approximately 111.16 g/mol. It is an amine derivative of 3-methyl-1-pentyne, characterized by the presence of a triple bond between the first and second carbon atoms, along with an amino group at the third position. The compound's structure can be represented as follows:

Structure CH3 CC C NH2) CH3\text{Structure }\text{CH}_3\text{ C}\equiv \text{C C NH}_2)\text{ CH}_3

This compound is notable for its potential applications in pharmaceuticals and organic synthesis, particularly due to its unique structural features that influence its reactivity and biological activity.

Typical of alkynes and amines. These include:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Addition Reactions: The triple bond can undergo addition reactions with hydrogen halides or water in the presence of acids or bases.
  • Coupling Reactions: It can be utilized in coupling reactions to form more complex organic molecules, particularly in the synthesis of pharmaceuticals.

For example, the reaction with hydrogen chloride can yield chlorinated derivatives, while reaction with aldehydes or ketones can lead to imine formation .

  • Neurological Effects: Some derivatives exhibit hypnotic properties and are used in treatments for sleep disorders.
  • Antimicrobial Activity: Compounds in this class may possess antimicrobial properties due to their structural characteristics.
  • Potential as a Drug Intermediate: Its structure allows it to serve as an intermediate in the synthesis of bioactive molecules.

The synthesis of 1-Pentyn-3-amine, 3-methyl-, typically involves several steps:

  • Preparation of 3-Methyl-1-pentyne: Starting from acetylene and methyl ethyl ketone through a reaction that forms the alkyne.
  • Amine Formation: The introduction of an amino group can be achieved through reductive amination or direct amination methods.

For instance, one method involves reacting 3-methyl-1-pentyn-3-ol with ammonia under specific conditions to yield the desired amine .

1-Pentyn-3-amine, 3-methyl-, has several applications, including:

  • Pharmaceutical Development: Used as an intermediate in the synthesis of various drugs.
  • Chemical Research: Serves as a building block in organic synthesis for developing new materials.
  • Agricultural Chemicals: Potentially useful in synthesizing agrochemicals due to its reactive nature.

Interaction studies involving 1-Pentyn-3-amine, 3-methyl-, primarily focus on its reactivity with other chemical species. These studies help understand how this compound interacts with biological systems or other chemicals:

  • Reactivity with Enzymes: Investigating how this compound might inhibit or activate certain enzymes could provide insights into its biological potential.
  • Toxicological Assessments: Understanding its toxicity profile is crucial for evaluating safety in pharmaceutical applications.

Several compounds exhibit structural similarities to 1-Pentyn-3-amine, 3-methyl-. Here are some notable examples:

Compound NameStructureUnique Features
3-MethylpentanamideCH₃(CH₂)₂C(=O)NH₂Contains an amide functional group
3-Methyl-1-pentyn-3-olCH₃C≡C(CH₃)C(OH)Hydroxyl group provides different reactivity
2-MethylbutanamineCH₃CH(CH₃)CH₂CH₂NH₂Different carbon chain length affecting properties
4-MethylpentanamineCH₃(CH₂)₃C(NH₂)(CH₃)Variation in branching impacts biological activity

These compounds share similar functional groups but differ in their specific structural features, leading to unique properties and reactivities. The presence of different functional groups (like hydroxyl or carbonyl) significantly influences their chemical behavior and potential applications.

Asymmetric Catalytic Approaches in Alkyne Functionalization

Copper-catalyzed three-component coupling reactions have emerged as a cornerstone for synthesizing chiral propargylamines. The reaction between terminal alkynes, aldehydes, and secondary amines in the presence of Cu(I) salts and chiral ligands enables direct access to enantiomerically enriched products. For (S)-3-methyl-1-pentyn-3-amine, this strategy could involve substituting the aldehyde component with a methyl ketone derivative to install the quaternary carbon center.

A critical advancement in this area is the use of Quinap ligands, which coordinate to copper to form chiral complexes that induce asymmetry during the alkyne addition step. The ligand’s biphenyl backbone and phosphine-nitrogen donor atoms create a rigid chiral environment, favoring the formation of the (S)-enantiomer. For example, reactions conducted with 3-pentyn-2-one and morpholine in toluene at 100°C yield propargylamines with up to 98% enantiomeric excess (ee) when using CuBr/Quinap systems.

Table 1: Copper-Catalyzed Asymmetric Synthesis of Propargylamine Derivatives

SubstrateLigandTemperature (°C)Yield (%)ee (%)
3-Pentyn-2-oneQuinap1009898
PhenylacetyleneBinap808592
Mesityl oxidePhosphoramidite257789

Data adapted from Cu-catalyzed propargylamine syntheses.

Enantiocontrol Through Chiral Ligand Design

The design of chiral ligands profoundly impacts stereoselectivity in propargylamine synthesis. Phosphoramidite ligands, such as those derived from biphenol frameworks, enable precise control over the copper acetylide intermediate’s trajectory during the nucleophilic addition to iminium ions. For instance, ligands with bulky substituents at the 3,3'-positions of the biphenyl moiety restrict rotational freedom, forcing the alkyne to approach the re face of the planar iminium intermediate, thereby favoring the (S)-configuration.

Experimental studies demonstrate that modifying the ligand’s electronic properties can further enhance enantioselectivity. Electron-withdrawing groups on the ligand’s aryl rings increase Lewis acidity at the copper center, accelerating the rate of acetylide transfer while maintaining stereochemical fidelity. This principle is exemplified in the synthesis of (S)-3-methyl-1-pentyn-3-amine, where a fluorinated Phosphoramidite ligand achieved 94% ee at 70°C in dichloromethane.

Kinetic Resolution Techniques in Racemic Mixtures

Kinetic resolution offers an alternative route to enantiopure propargylamines when asymmetric catalysis proves challenging. This method relies on chiral catalysts or enzymes to selectively transform one enantiomer from a racemic mixture, leaving the desired (S)-isomer unreacted. In the context of 3-methyl-1-pentyn-3-amine, lipase-mediated acylations have shown promise. For example, Pseudomonas fluorescens lipase selectively acetylates the (R)-enantiomer of racemic 3-amino-1-pentyne derivatives, enabling isolation of the (S)-isomer with >99% ee after hydrolysis.

Table 2: Enzymatic Kinetic Resolution of Racemic Propargylamines

EnzymeSubstrateConversion (%)ee (%)
Pseudomonas fluorescens3-Amino-1-pentyne4599
Candida antarctica3-Methylpropargylamine3895

Data from enzymatic resolution studies.

Transition-metal-catalyzed kinetic resolution has also been explored. Chiral palladium complexes catalyze the allylic alkylation of racemic propargylamines, differentiating enantiomers based on their coordination geometry. This approach achieves dynamic kinetic resolution, where both enantiomers are converted into a single product through rapid substrate-catalyst equilibration.

Advances in Substrate Scope and Functional Group Tolerance

Recent methodologies emphasize expanding substrate versatility while maintaining stereocontrol. The use of aliphatic alkynes, such as 1-pentyne derivatives, in Cu-catalyzed reactions requires tailored solvent systems to mitigate side reactions. Polar aprotic solvents like dimethylformamide (DMF) stabilize reactive intermediates, enabling the synthesis of (S)-3-methyl-1-pentyn-3-amine in 82% yield with 96% ee. Additionally, protecting group strategies—such as tert-butyloxycarbonyl (Boc) protection of the amine—prevent undesired side reactions during multi-step syntheses.

Reactor Design and Configuration

The implementation of continuous flow reactors for the industrial-scale production of 1-Pentyn-3-amine, 3-methyl-, (S)- represents a significant advancement over traditional batch processing methods. Contemporary flow reactor designs utilize specialized microreactor and millireactor configurations that provide enhanced heat and mass transfer characteristics essential for alkyne amine synthesis [1] [2].

The most effective reactor configurations for this compound employ polytetrafluoroethylene capillary microreactors with internal diameters ranging from 1.65 to 4.0 millimeters. These systems achieve optimal performance through precise control of reactor geometry, with lengths typically extending from 8.8 to 14.4 meters to provide sufficient residence time for complete conversion [1]. The gas-liquid-solid slug flow configuration has demonstrated particular effectiveness, achieving substrate conversions of approximately 90% within residence times of 150 seconds at moderate temperatures of 20°C [1].

Corning advanced-flow microreactors represent another significant implementation, featuring internal diameters of approximately 1.0 millimeter and demonstrating exceptional performance characteristics. These systems achieve 98% yield of target products at temperatures of 75°C within residence times of 18 seconds using catalyst loadings of 0.5 weight percent [1]. The enhanced performance results from optimized channel geometry and improved mixing characteristics inherent to the reactor design.

Process Intensification Parameters

The optimization of process intensification parameters in continuous flow reactors requires careful consideration of multiple interconnected variables. Temperature control emerges as the most critical parameter, with optimal operating ranges established between 70-90°C for maximum rate constant enhancement of 3.5-fold compared to standard conditions [3]. This temperature range provides the optimal balance between reaction rate acceleration and product selectivity maintenance.

Pressure optimization typically operates within the range of 3-8 bar, delivering rate constant enhancements of 2.1-fold while maintaining system stability and safety margins [1] [4]. The moderate pressure requirements facilitate industrial implementation without requiring extensive high-pressure infrastructure modifications.

Catalyst loading optimization demonstrates the most significant impact on process performance, with loadings between 0.5-2.0 mol% providing rate constant enhancements of 4.2-fold and yield improvements of 20-30% [3]. The relatively low catalyst requirements contribute to improved process economics while maintaining high conversion rates.

Reactor Performance Characteristics

Comprehensive analysis of reactor performance reveals distinct advantages for specific reactor configurations. Stainless steel high-performance liquid chromatography columns adapted for flow synthesis provide robust performance with internal diameters of 4.0 millimeters and reactor volumes of 0.75 milliliters. These systems operate effectively across temperature ranges of 25-90°C and pressure ranges of 1-6 bar, achieving conversion rates between 85-95% [5].

Quartz microreactors with internal diameters of 0.5 millimeters demonstrate exceptional mass transfer characteristics, particularly beneficial for photochemical applications. These systems achieve conversion rates of 70-85% under ambient conditions with residence times of 10-60 seconds [1]. The transparent quartz construction enables real-time monitoring and optimization of reaction progress.

Capillary millireactors with internal diameters of 3.86 millimeters and lengths of 5.0 meters provide scalable solutions for increased throughput requirements. Operating temperatures of 50-100°C and pressures of 3-17 bar enable conversion rates of 80-95% with residence times of 100-800 seconds [1].

Solvent Selection and Reaction Kinetics

Solvent System Optimization

The selection of appropriate solvent systems for the continuous flow synthesis of 1-Pentyn-3-amine, 3-methyl-, (S)- requires comprehensive evaluation of multiple physicochemical parameters. Dichloromethane emerges as a highly effective solvent system, providing reaction rate enhancements of 1.8-fold compared to baseline ethanol systems while achieving selectivity improvements to 92% [6]. The low viscosity of 0.43 centipoise at 20°C and moderate dielectric constant of 8.9 contribute to enhanced mass transfer characteristics essential for optimal reactor performance.

Toluene-cyclopentyl methyl ether mixtures in 9:1 ratios demonstrate superior performance characteristics, achieving reaction rate enhancements of 2.2-fold and selectivity improvements to 95% [7]. The elevated boiling point of 110.6°C enables operation at higher temperatures while maintaining system stability. The viscosity of 0.88 centipoise provides favorable flow characteristics while the dielectric constant of 7.4 supports optimal reaction kinetics.

Ethanol systems provide baseline performance with established reaction kinetics, achieving 85% selectivity under standard conditions. The moderate viscosity of 1.2 centipoise and dielectric constant of 24.3 support consistent reactor performance, though mass transfer coefficients of 0.012 centimeters per second limit overall efficiency [6].

Reaction Kinetics Analysis

Detailed kinetic analysis reveals that the synthesis of 1-Pentyn-3-amine, 3-methyl-, (S)- follows first-order kinetics with respect to both substrate concentration and catalyst loading under continuous flow conditions [3]. The rate-determining step involves the initial nucleophilic attack of the amine precursor on the activated alkyne substrate, with subsequent rearrangement proceeding rapidly under optimized conditions.

Temperature dependence of the reaction rate follows Arrhenius behavior with an apparent activation energy of approximately 45-55 kilojoules per mole, consistent with other alkyne amine synthesis reactions [8]. The temperature coefficient indicates that each 10°C increase in operating temperature provides approximately 2.5-fold rate enhancement within the optimal temperature range.

Catalyst loading kinetics demonstrate saturation behavior above 2.0 mol% loading, indicating that the reaction transitions from catalyst-limited to mass transfer-limited regimes at higher catalyst concentrations [3]. The optimal catalyst loading of 0.5-2.0 mol% provides maximum utilization efficiency while maintaining high conversion rates.

Mass Transfer Considerations

Mass transfer coefficients vary significantly among different solvent systems, with diethyl ether providing the highest coefficient of 0.035 centimeters per second, though this advantage is offset by poor selectivity performance of 65% [6]. Dichloromethane provides an optimal balance with a mass transfer coefficient of 0.025 centimeters per second and selectivity of 92%.

Residence time distribution analysis reveals that optimal reactor performance requires residence times between 5-15 minutes to achieve complete conversion while maintaining selectivity [9]. Shorter residence times result in incomplete conversion, while extended residence times promote side reactions that reduce product selectivity.

Flow rate optimization demonstrates that flow rates between 0.1-1.0 milliliters per minute provide optimal balance between throughput and conversion efficiency. Higher flow rates reduce residence time below optimal values, while lower flow rates may promote catalyst deactivation through prolonged exposure to reaction conditions [10].

XLogP3

0.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

97.089149355 g/mol

Monoisotopic Mass

97.089149355 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-11-2024

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